

LY294002: A Comparative Guide to its Cross-Reactivity with PIKK Family Kinases

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For Researchers, Scientists, and Drug Development Professionals

LY294002 is a well-established and widely utilized pharmacological inhibitor, historically recognized for its potent inhibition of phosphoinositide 3-kinases (PI3Ks). However, extensive research has revealed that its activity is not strictly confined to the PI3K family. This guide provides a comprehensive comparison of the cross-reactivity of LY294002 with other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, offering objective experimental data to inform its use in research and drug development.

Kinase Inhibition Profile of LY294002

The inhibitory activity of LY294002 extends to several members of the PIKK family, a group of serine/threonine protein kinases with structural homology to PI3Ks. These kinases play crucial roles in cell cycle regulation, DNA damage response, and nutrient sensing. The following table summarizes the half-maximal inhibitory concentration (IC50) values of LY294002 against various PIKK family kinases and other off-target kinases. It is important to note that these values are compiled from multiple studies and variations may arise from different experimental conditions.



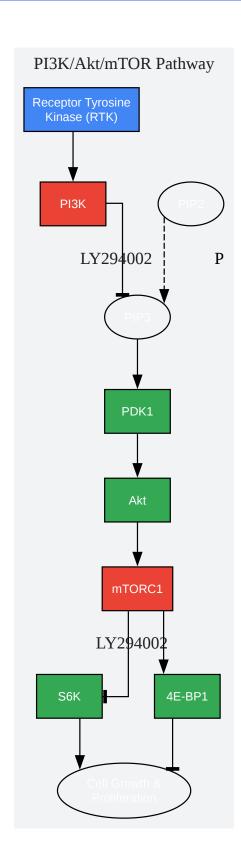
Kinase Target	IC50 (μM)	Kinase Family	Notes
ΡΙ3Κα	0.5	PI3K	
РІЗКβ	0.97	PI3K	_
ΡΙ3Κδ	0.57	PI3K	
РІЗКу	6.60	PI3K	[1]
DNA-PK	1.4	PIKK	Competitive inhibitor[2][3]
mTOR (FRAP)	2.5	PIKK	
ATM	>100	PIKK	- Weak inhibitor
ATR	>100	PIKK	Weak inhibitor
CK2	0.098	Other	Casein Kinase 2[2][3]
PIM1	-	Other	Often inhibited by PI3K inhibitors

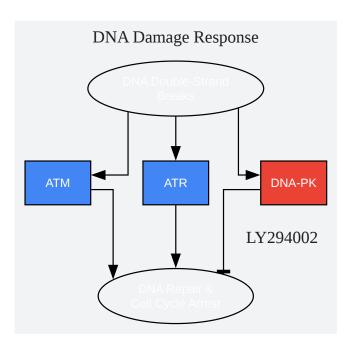
Key Observation: LY294002 demonstrates significant inhibitory activity against DNA-PK and mTOR, with IC50 values in the low micromolar range, comparable to its inhibition of PI3K isoforms.[2][3] In contrast, its activity against other core PIKK family members involved in the DNA damage response, ATM and ATR, is considerably weaker. This profile highlights the importance of considering these off-target effects when interpreting experimental results using LY294002 as a specific PI3K inhibitor.

Signaling Pathway Context

The following diagram illustrates the interconnectedness of the PI3K/Akt/mTOR signaling pathway and the DNA damage response pathway, highlighting the key kinases targeted by LY294002.







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PI3K/DDR pathways and LY294002 targets.



Experimental Protocols

Accurate determination of kinase inhibitor potency is critical. The following are detailed methodologies for common in vitro kinase assays used to assess the cross-reactivity of compounds like LY294002.

Radiometric Kinase Assay (e.g., for PI3K, DNA-PK)

This traditional and robust method directly measures the incorporation of a radiolabeled phosphate group from [y-32P]ATP or [y-33P]ATP onto a substrate.

Principle: The kinase reaction is performed in the presence of the inhibitor. The phosphorylated substrate is then separated from the radiolabeled ATP, and the radioactivity of the substrate is quantified.

Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3K, DNA-PK), its specific substrate (e.g., phosphatidylinositol for PI3K, a specific peptide for DNA-PK), and the kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl).
- Inhibitor Addition: Add serial dilutions of LY294002 or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the kinase reaction by adding [y-32P]ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA to chelate Mg²⁺ ions, or by spotting the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
- Separation: If using filter membranes, wash them extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [y-32P]ATP.



- Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for PI3K)

HTRF assays are a popular choice for high-throughput screening due to their sensitivity and homogeneous format (no wash steps required).

Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). The kinase reaction produces a phosphorylated substrate, which is then recognized by an antibody conjugated to one of the fluorophores. A second antibody or a tagged substrate brings the other fluorophore into proximity, enabling FRET. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol:

- Reaction Setup: In a microplate well, combine the kinase, a biotinylated substrate, and ATP in the kinase reaction buffer.
- Inhibitor Addition: Add varying concentrations of LY294002 or a vehicle control.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: Add a detection mixture containing a Europium cryptate-labeled antibody that recognizes the phosphorylated substrate and Streptavidin-XL665, which binds to the biotinylated substrate.
- Incubation: Incubate for a further period (e.g., 60 minutes) to allow for the formation of the detection complex.



- Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percentage of inhibition. Fit the data to a dose-response curve to calculate the IC50 value.

ADP-Glo™ Kinase Assay (e.g., for DNA-PK, ATM, ATR)

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

Protocol:

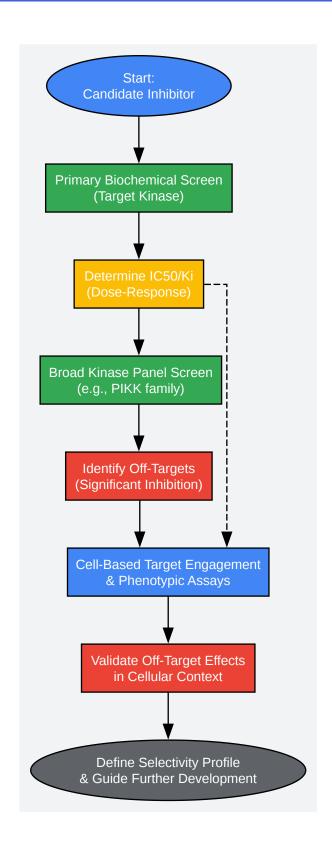
- Kinase Reaction: Set up the kinase reaction in a microplate well by combining the kinase, substrate, and ATP in the appropriate kinase buffer. Add serial dilutions of LY294002 or a vehicle control.
- Incubation: Incubate the plate at the desired temperature for a set time (e.g., 60 minutes).
- ATP Depletion: Add the ADP-Glo[™] Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for a specified period (e.g., 40 minutes) at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another period (e.g., 30-60 minutes) at room temperature.
- Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the
 percentage of inhibition based on the signal relative to the control and determine the IC50
 value from a dose-response curve.



Workflow for Assessing Kinase Inhibitor Specificity

A systematic approach is essential for characterizing the selectivity profile of a kinase inhibitor. The following diagram outlines a general workflow.





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Workflow for kinase inhibitor selectivity profiling.



Conclusion

While LY294002 remains a valuable tool for studying PI3K-mediated signaling, its cross-reactivity with other PIKK family members, particularly DNA-PK and mTOR, necessitates careful consideration in experimental design and data interpretation. Researchers should be aware of these off-target effects and, when a high degree of specificity is required, consider the use of more selective inhibitors that have been developed in recent years. The experimental protocols and workflow provided in this guide offer a framework for the rigorous evaluation of kinase inhibitor specificity, a critical step in both basic research and the development of targeted therapeutics.

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